molecular formula C9H7Cl2NO3 B098186 2-[(3,4-Dichlorobenzoyl)amino]acetic acid CAS No. 17321-80-1

2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Cat. No. B098186
Key on ui cas rn: 17321-80-1
M. Wt: 248.06 g/mol
InChI Key: TVWQKCYNJSKYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754107B2

Procedure details

To glycine (3.6 g, 47.7 mmol) in acetonitrile (100 mL) at ambient temperature was added 2N aqueous sodium hydroxide (60 mL, 120 mmol). The reaction mixture was cooled to about 0° C. and 3,4-dichlorobenzoyl chloride (10 g, 47.7 mmol) in acetonitrile (20 mL) was added slowly over about 5 minutes. The reaction mixture was stirred for about 30 minutes at 0° C. then the pH of the reaction mixture was adjusted to 3 by addition of 3N aqueous hydrochloric acid. The organic solvent was removed in vacuo and the aqueous layer extracted with ethyl acetate. The combined organic layers were washed with brine (30 mL), dried over MgSO4 and concentrated in vacuo to afford a light yellow solid. The crude material was triturated with toluene (100 mL) and washed with cold toluene (3×100 mL). The resulting white solid was recrystallized from ethyl acetate to afford 2-(3,4-dichlorobenzamido)acetic acid (4.9 g, 42%) as a white solid. RP-HPLC (table 1, Method b) Rt 1.45 min; m/z: (M+H)+ 246.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:12](Cl)=[O:13].Cl>C(#N)C>[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:12]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light yellow solid
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with toluene (100 mL)
WASH
Type
WASH
Details
washed with cold toluene (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting white solid was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)NCC(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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